Cas no 1241687-28-4 (N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide)
![N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1241687-28-4x500.png)
N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1241687-28-4
- EN300-26579737
- N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide
- (E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide
- Z31424675
-
- インチ: 1S/C16H22N2O3S/c19-16(18-12-5-2-6-13-18)9-11-17-22(20,21)14-10-15-7-3-1-4-8-15/h1,3-4,7-8,10,14,17H,2,5-6,9,11-13H2/b14-10+
- InChIKey: KZEGWQDKJUKIRU-GXDHUFHOSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(NCCC(N1CCCCC1)=O)(=O)=O
計算された属性
- 精确分子量: 322.13511374g/mol
- 同位素质量: 322.13511374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 470
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.9Ų
- XLogP3: 1.6
N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26579737-2.5g |
N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide |
1241687-28-4 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 | |
Enamine | EN300-26579737-10g |
1241687-28-4 | 90% | 10g |
$3315.0 | 2023-09-14 | ||
Enamine | EN300-26579737-1g |
1241687-28-4 | 90% | 1g |
$770.0 | 2023-09-14 | ||
Enamine | EN300-26579737-0.25g |
N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide |
1241687-28-4 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
Enamine | EN300-26579737-10.0g |
N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide |
1241687-28-4 | 95.0% | 10.0g |
$3315.0 | 2025-03-20 | |
Enamine | EN300-26579737-0.1g |
N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide |
1241687-28-4 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
Enamine | EN300-26579737-0.5g |
N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide |
1241687-28-4 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
Enamine | EN300-26579737-0.05g |
N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide |
1241687-28-4 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
Enamine | EN300-26579737-5g |
1241687-28-4 | 90% | 5g |
$2235.0 | 2023-09-14 | ||
Enamine | EN300-26579737-1.0g |
N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide |
1241687-28-4 | 95.0% | 1.0g |
$770.0 | 2025-03-20 |
N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide 関連文献
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamideに関する追加情報
Professional Introduction to N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide (CAS No. 1241687-28-4)
N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide, identified by its CAS number 1241687-28-4, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry. The unique structural features of this molecule, particularly the presence of a piperidine ring and an ethene sulfonamide moiety, contribute to its potential as a lead compound for the development of novel therapeutic agents.
The< strong>piperidine moiety is a common pharmacophore in drug design due to its ability to interact with biological targets in a manner that enhances binding affinity and selectivity. In the case of N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide, the piperidine ring is linked to a propyl group that has been oxidized to form an ester-like structure. This modification introduces a polar region into the molecule, which can improve solubility and bioavailability, critical factors for the efficacy of pharmaceutical compounds.
The sulfonamide group in the molecule, specifically at the 1-position of the ethene backbone, is another key feature that contributes to its pharmacological potential. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The presence of this group in N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide suggests that it may exhibit similar properties, making it a valuable candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies have shown that N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide can interact with enzymes and receptors involved in critical cellular pathways. For instance, preliminary computational studies suggest that it may bind to enzymes associated with metabolic disorders, offering potential therapeutic benefits for conditions such as diabetes and obesity.
In addition to its structural characteristics, the synthesis of N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide has been optimized to ensure high yield and purity. The synthetic route involves multiple steps, including condensation reactions, cyclization, and functional group transformations. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies have been employed to achieve the desired molecular structure with minimal side reactions.
The pharmacokinetic properties of this compound are also of great interest. Preliminary in vitro studies have indicated that N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide] exhibits moderate solubility in water and lipids, suggesting potential for oral administration. Further studies are underway to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for determining its suitability for clinical use.
The potential therapeutic applications of N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide] are diverse. Given its structural similarities to known bioactive molecules, it may have applications in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. Researchers are particularly interested in exploring its potential as an antagonist or agonist for receptors involved in pain perception and neurotransmitter regulation.
Recent clinical trials have begun to investigate the efficacy of derivatives of this compound in treating various conditions. While these trials are still in early stages, preliminary results are promising. The ability of N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide] to modulate key biological pathways suggests that it may offer therapeutic benefits without significant side effects.
The development of new pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. N-[3-oxo-3-(piperidin-ylyl)aclidine)klyl)] -sulfonylamide)] -fenthene)] -sulfonylamide (CAS No.] -1241687-] -28-] is a prime example of how such collaboration can lead to innovative drug discovery. By leveraging cutting-edge synthetic methods and computational tools, researchers can rapidly identify promising candidates for further development.
In conclusion, N-[3-oxo-
1241687-28-4 (N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide) Related Products
- 2137780-44-8(5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride)
- 1807438-67-0(3,6-Bis(trifluoromethyl)-2-bromocinnamic acid)
- 2375260-95-8(2-2-oxo-2-(pyrrolidin-1-yl)ethyl-5-phenyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione)
- 1803763-84-9(Ethyl 4-cyano-2-mercapto-3-nitrobenzoate)
- 1794620-64-6(1,2-Bis(2,4,6-tribromophenoxy)ethane-d4)
- 1448069-24-6(2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole)
- 1292739-70-8(1-(Quinazolin-4-yl)piperidin-3-amine)
- 1155571-54-2(1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde)
- 16539-51-8(N-(4-Chloro-2-methoxyphenyl)-3-oxobutanamide)
- 1416439-74-1(8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine)




